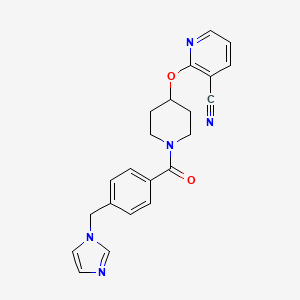

![molecular formula C20H20N4O4 B2662554 (1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid](/img/structure/B2662554.png)

(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid

Vue d'ensemble

Description

PF-06928215 est un inhibiteur à haute affinité de la synthase cyclique GMP-AMP (cGAS), un capteur d'ADN cytosolique qui joue un rôle crucial dans la réponse immunitaire innée. Le composé a été développé pour cibler le site actif de la cGAS, qui est impliqué dans la synthèse de la GMP-AMP cyclique (cGAMP) à partir de l'adénosine triphosphate (ATP) et de la guanosine triphosphate (GTP). Ce processus est crucial pour l'activation de la voie du stimulateur des gènes de l'interféron (STING), qui conduit à la production d'interférons de type I et de cytokines pro-inflammatoires .

Applications De Recherche Scientifique

PF-06928215 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used as a tool to study the inhibition of cGAS and its effects on the synthesis of cGAMP . In biology, PF-06928215 is employed to investigate the role of cGAS in the innate immune response and its involvement in autoimmune diseases such as systemic lupus erythematosus . In medicine, the compound has potential therapeutic applications for treating autoinflammatory diseases by inhibiting the cGAS-STING pathway . Industrial applications of PF-06928215 include its use in high throughput assays for the identification and optimization of next-generation cGAS inhibitors .

Méthodes De Préparation

La synthèse de PF-06928215 implique plusieurs étapes, à partir d'un fragment à faible affinité. Le processus de développement comprend l'optimisation du fragment pour obtenir une liaison à haute affinité au site actif de la cGAS. Les voies de synthèse et les conditions réactionnelles sont détaillées dans les données biochimiques et structurales complémentaires . Les méthodes de production industrielle de PF-06928215 ne sont pas explicitement mentionnées dans la littérature disponible, mais la synthèse du composé implique probablement des techniques de synthèse organique standard, y compris la purification par chromatographie sur protéine A/G suivie d'une chromatographie d'exclusion stérique .

Analyse Des Réactions Chimiques

PF-06928215 subit diverses réactions chimiques, y compris la liaison au site actif de la cGAS. La liaison à haute affinité du composé est caractérisée par une constante de dissociation (K_D) de 200 nM . Les principales réactions impliquent l'interaction avec la cGAS, conduisant à l'inhibition de la synthèse de la cGAMP. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent la cGAMP marquée au Cy5 et un anticorps monoclonal à haute affinité qui reconnaît spécifiquement la cGAMP . Le principal produit formé à partir de ces réactions est l'inhibition de l'activité de la cGAS, ce qui empêche l'activation en aval de la voie STING .

Applications de la recherche scientifique

PF-06928215 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, le composé est utilisé comme outil pour étudier l'inhibition de la cGAS et ses effets sur la synthèse de la cGAMP . En biologie, PF-06928215 est utilisé pour étudier le rôle de la cGAS dans la réponse immunitaire innée et sa participation aux maladies auto-immunes telles que le lupus érythémateux disséminé . En médecine, le composé a des applications thérapeutiques potentielles pour le traitement des maladies auto-inflammatoires en inhibant la voie cGAS-STING . Les applications industrielles de PF-06928215 comprennent son utilisation dans des tests à haut débit pour l'identification et l'optimisation des inhibiteurs de la cGAS de nouvelle génération .

Mécanisme d'action

PF-06928215 exerce ses effets en se liant au site actif de la cGAS, inhibant ainsi son activité. La liaison à haute affinité du composé à la cGAS empêche la synthèse de la cGAMP à partir de l'ATP et du GTP . Cette inhibition bloque l'activation de la voie STING, qui est responsable de la production d'interférons de type I et de cytokines pro-inflammatoires . Les cibles moléculaires de PF-06928215 comprennent la protéine cGAS et la voie STING en aval .

Mécanisme D'action

PF-06928215 exerts its effects by binding to the active site of cGAS, thereby inhibiting its activity. The compound’s high affinity binding to cGAS prevents the synthesis of cGAMP from ATP and GTP . This inhibition blocks the activation of the STING pathway, which is responsible for the production of type I interferons and pro-inflammatory cytokines . The molecular targets of PF-06928215 include the cGAS protein and the downstream STING pathway .

Comparaison Avec Des Composés Similaires

PF-06928215 est unique en raison de sa liaison à haute affinité au site actif de la cGAS, avec une constante de dissociation (K_D) de 200 nM . Des composés similaires comprennent d'autres inhibiteurs de la cGAS tels que RU.521, qui ciblent également le site actif de la cGAS mais avec différentes affinités de liaison et sélectivités . PF-06928215 se distingue par sa haute affinité de liaison et sa spécificité pour la cGAS, ce qui en fait un outil précieux pour étudier l'inhibition de la voie cGAS-STING et son potentiel thérapeutique .

Propriétés

IUPAC Name |

(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGCLHXUPGUSZ-HIFRSBDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid (PF-06928215)?

A1: PF-06928215 acts as a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS). [] It binds to the active site of cGAS, preventing the binding of substrates (ATP and GTP) necessary for the synthesis of 2′, 3′ -cGAMP (cGAMP). [] cGAMP is a crucial secondary messenger involved in the innate immune response to cytosolic dsDNA. [] By inhibiting cGAS, PF-06928215 effectively disrupts this pathway. []

Q2: How potent is PF-06928215 as a cGAS inhibitor?

A2: PF-06928215 exhibits a high affinity for cGAS, with a dissociation constant (KD) of 200 nM. [] This signifies a strong binding interaction between the inhibitor and the enzyme, highlighting its potency.

Q3: What structural information is available about the interaction between PF-06928215 and cGAS?

A3: High-resolution crystal structures of the catalytic domain of human cGAS (h-cGASCD) in complex with PF-06928215 have been determined. [] This structural data provides detailed insights into the binding mode and interactions between the inhibitor and the enzyme's active site. []

Q4: What experimental techniques have been used to study PF-06928215 and its interaction with cGAS?

A4: Researchers have employed various techniques to study this interaction:

- Fluorescence Polarization (FP) Assays: A novel high-throughput FP assay utilizing Cy5-labelled cGAMP and a cGAMP-specific monoclonal antibody was developed to enable the rapid identification and optimization of cGAS inhibitors like PF-06928215. []

- Molecular Docking: In silico screening methods like molecular docking were used to predict the binding modes of PF-06928215 and other potential cGAS inhibitors. []

- Crystallography: X-ray crystallography was instrumental in obtaining high-resolution structures of h-cGASCD bound to PF-06928215, providing key information about their interaction. []

- Enzyme Activity Assays: These assays were employed to directly measure the inhibitory effect of PF-06928215 on cGAS enzymatic activity. []

Q5: What is the significance of PF-06928215 in cGAS research and drug discovery?

A5: PF-06928215 has been instrumental in advancing cGAS research by:

- Validating cGAS as a Druggable Target: The discovery of PF-06928215, a potent and selective cGAS inhibitor, demonstrated the druggability of this enzyme and opened avenues for developing therapeutics targeting cGAS. []

- Providing a Tool Compound: PF-06928215 serves as a valuable tool compound for researchers to further investigate the biological function of cGAS and its role in various diseases. []

- Facilitating Development of Next-Generation Inhibitors: The structural and biochemical data obtained from studies with PF-06928215 are invaluable for guiding the design and development of next-generation cGAS inhibitors with improved potency and pharmacological properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2662472.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)

![6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2662487.png)

![2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662488.png)

![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B2662489.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide](/img/structure/B2662491.png)

![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)